molecular formula C23H18N2O4 B10868480 4-(Quinoxalin-2-yl)phenyl 3,4-dimethoxybenzoate

4-(Quinoxalin-2-yl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B10868480
M. Wt: 386.4 g/mol
InChI Key: QGSKYAVQQLPZTN-UHFFFAOYSA-N
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Description

4-(2-Quinoxalinyl)phenyl 3,4-dimethoxybenzoate is an organic compound that features a quinoxaline moiety linked to a phenyl group, which is further esterified with 3,4-dimethoxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-quinoxalinyl)phenyl 3,4-dimethoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Quinoxalinyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(2-quinoxalinyl)phenyl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Quinoxalinyl)phenyl 3,4-dimethoxybenzoate is unique due to the presence of two methoxy groups on the benzoate moiety, which can influence its solubility, electronic properties, and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in materials science .

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C23H18N2O4/c1-27-21-12-9-16(13-22(21)28-2)23(26)29-17-10-7-15(8-11-17)20-14-24-18-5-3-4-6-19(18)25-20/h3-14H,1-2H3

InChI Key

QGSKYAVQQLPZTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)OC

Origin of Product

United States

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